molecular formula C24H19F2N3O4S B12371271 Baloxavir-d4

Baloxavir-d4

Cat. No.: B12371271
M. Wt: 487.5 g/mol
InChI Key: FIDLLEYNNRGVFR-KZRIHOBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baloxavir-d4 is a deuterated analog of Baloxavir marboxil, an antiviral drug used to treat influenza. Baloxavir marboxil is a polymerase acidic endonuclease inhibitor that blocks the proliferation of the influenza virus. This compound is used in scientific research to study the pharmacokinetics and pharmacodynamics of Baloxavir marboxil by tracking the deuterium-labeled compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Baloxavir-d4 involves the incorporation of deuterium atoms into the Baloxavir marboxil molecule. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Baloxavir-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Deuterated halides, deuterated acids.

Major Products Formed

The major products formed from these reactions include deuterated analogs of Baloxavir marboxil’s metabolites and derivatives with modified functional groups .

Scientific Research Applications

Baloxavir-d4 is used in various scientific research applications, including:

    Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of Baloxavir marboxil in biological systems.

    Pharmacodynamic Studies: Understanding the drug’s mechanism of action and its effects on the influenza virus.

    Metabolic Pathway Analysis: Studying the metabolic pathways of Baloxavir marboxil and identifying its metabolites.

    Drug Interaction Studies: Investigating potential interactions between Baloxavir marboxil and other drugs

Mechanism of Action

Baloxavir-d4, like Baloxavir marboxil, inhibits the cap-dependent endonuclease activity of the polymerase acidic protein subunit of the influenza virus polymerase complex. This inhibition prevents the initiation of viral mRNA synthesis, thereby blocking viral replication. The molecular targets include the polymerase acidic protein subunit, and the pathways involved are related to viral RNA transcription and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Baloxavir-d4

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. Unlike neuraminidase inhibitors, this compound targets the polymerase acidic protein, providing a different mechanism of action and potentially reducing the likelihood of resistance development .

Properties

Molecular Formula

C24H19F2N3O4S

Molecular Weight

487.5 g/mol

IUPAC Name

(3R)-6,6,7,7-tetradeuterio-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1/i9D2,10D2

InChI Key

FIDLLEYNNRGVFR-KZRIHOBTSA-N

Isomeric SMILES

[2H]C1(C(OC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O)([2H])[2H])[2H]

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O

Origin of Product

United States

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